Methyl 4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)benzoate
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Overview
Description
Scientific Research Applications
1. Insecticidal and Antibacterial Potential
Methyl 4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)benzoate, as part of pyrimidine and pyrazole derivatives, shows promising insecticidal and antimicrobial properties. These compounds have been evaluated for their effectiveness against Pseudococcidae insects and various microorganisms, indicating their potential in developing new insecticides and antibacterial agents (Deohate & Palaspagar, 2020).
2. Anticancer and Anti-5-lipoxygenase Agents
Novel pyrazolopyrimidines derivatives, which include the core structure of this compound, have been synthesized and evaluated as potential anticancer and anti-5-lipoxygenase agents. These compounds have shown significant cytotoxic activities against HCT-116 and MCF-7 cell lines, providing a basis for further research in cancer therapeutics (Rahmouni et al., 2016).
3. Synthesis of Heterocyclic Systems
This compound is involved in the synthesis of various heterocyclic systems. These heterocycles have applications in drug development and materials science due to their structural and functional versatility (Toplak et al., 1999).
4. Synthesis of Antimicrobial and Anticancer Agents
This compound forms a basis for synthesizing novel pyrazole derivatives with antimicrobial and anticancer properties. These synthesized compounds have shown higher activity than standard drugs in some cases, indicating their potential in medical applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
5. Role in Antitumor Agents
Similar chemical structures have been explored for their role as antitumor agents, with specific compounds showing inhibitory activity in vitro. These findings contribute to the development of new chemotherapeutic agents (Taylor & Patel, 1992).
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds, such as pyrazoline derivatives, have been shown to interact with enzymes like acetylcholinesterase (ache) .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit the activity of ache , which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .
Biochemical Pathways
Related compounds have been associated with the modulation of oxidative stress pathways .
Result of Action
Related compounds have been shown to cause a dose-dependent increase in malondialdehyde (mda) concentration, a common biomarker for cells and tissue oxidative injury .
Properties
IUPAC Name |
methyl 4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-8-12(2)21(20-11)15-9-16(19-10-18-15)24-14-6-4-13(5-7-14)17(22)23-3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOXIHUASFGCFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)OC3=CC=C(C=C3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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